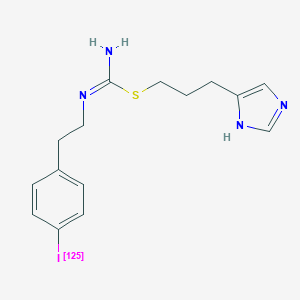
Iodophenpropit dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor. It is known for its high affinity and specificity in binding to the histamine H3 receptor, making it a valuable tool in scientific research, particularly in the study of histamine-related pathways and functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodophenpropit dihydrobromide involves the reaction of 4-iodophenylethylamine with 3-(4(5)-imidazolyl)propyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
化学反応の分析
Types of Reactions
Iodophenpropit dihydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
Iodophenpropit dihydrobromide is widely used in scientific research due to its selective antagonism of the histamine H3 receptor. Its applications include:
Neuroscience: Studying the role of histamine in the central nervous system.
Pharmacology: Investigating the effects of histamine receptor antagonists on various physiological processes.
Drug Development: Exploring potential therapeutic uses for histamine H3 receptor antagonists in treating conditions like allergies, sleep disorders, and cognitive impairments
作用機序
Iodophenpropit dihydrobromide exerts its effects by selectively binding to the histamine H3 receptor, thereby blocking the action of histamine. This antagonism leads to:
Inhibition of Histamine Release: Reducing the release of histamine from neurons.
Modulation of Neurotransmitter Release: Affecting the release of other neurotransmitters such as dopamine and serotonin.
Pathways Involved: The compound influences pathways related to wakefulness, cognition, and appetite regulation
類似化合物との比較
Similar Compounds
Clobenpropit: Another histamine H3 receptor antagonist with similar binding properties.
Thioperamide: A well-known histamine H3 receptor antagonist used in various research studies
Uniqueness
Iodophenpropit dihydrobromide is unique due to its high affinity and selectivity for the histamine H3 receptor, making it a preferred choice for detailed studies on histamine-related functions and pathways. Its radiolabeled form, [125I]iodophenpropit, is particularly valuable for binding studies and receptor localization .
特性
CAS番号 |
143407-29-8 |
|---|---|
分子式 |
C15H19IN4S |
分子量 |
412.3 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-(125I)iodanylphenyl)ethyl]carbamimidothioate |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)/i16-2 |
InChIキー |
UBHYDQAARZKHEZ-RFLHHMENSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br |
異性体SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)[125I] |
正規SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I |
Key on ui other cas no. |
143407-29-8 |
同義語 |
3-(1H-imidazol-4-yl)propyl N-(2-(4-iodophenyl)ethyl)carbamimidothioate iodophenpropit iodophenpropit I-125 S-(3-(4(5)-imidazolyl)propyl)-N-(2-(4-iodophenyl)ethyl)isothiouronium hydrogen sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















